4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: is a complex organic compound that belongs to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a bromothiophene derivative with a suitable organotin compound in the presence of a palladium catalyst[_{{{CITATION{{{_1{Synthesis and Photophysical Studies of Thiadiazole 3,4-. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo and fluoro substituents can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to remove the bromo substituents, resulting in the formation of different derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromo substituents are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of de-brominated derivatives.
Substitution: : Formation of various substituted thiadiazoles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial and anticancer properties.
Medicine: : Studied for its use in drug development and as a potential therapeutic agent.
Industry: : Employed in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of bromo and fluoro substituents on the thiadiazole ring. Similar compounds include:
4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole: : Similar structure but with different substituents on the benzothiadiazole ring.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: : Similar core structure but without the fluoro substituents.
These compounds may exhibit different chemical and biological properties due to variations in their substituents and molecular structure.
Properties
IUPAC Name |
4,7-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2F2N2S3/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFULWMSKDEJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CC)CCCC)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2F2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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